8-Methyl-4-nonanone

概要

説明

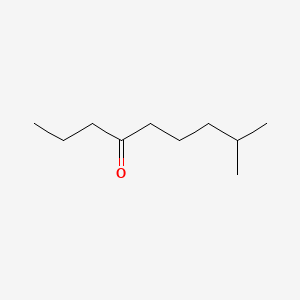

8-Methyl-4-nonanone is an organic compound with the molecular formula C10H20O It is a type of ketone, specifically a nonanone, characterized by the presence of a methyl group at the eighth position and a ketone functional group at the fourth position of the nonane chain

準備方法

Synthetic Routes and Reaction Conditions: 8-Methyl-4-nonanone can be synthesized through several methods. One common approach involves the reaction of 8-methyl-1-nonanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.

Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 8-methyl-1-nonanol. This process involves the use of a metal catalyst, such as copper or platinum, at elevated temperatures to facilitate the removal of hydrogen and formation of the ketone.

化学反応の分析

Key Fragment Ions and Mechanisms

Under EI conditions, 8-methyl-4-nonanone undergoes complex rearrangements and cleavages, producing signature fragment ions (Table 1). The branched structure facilitates tertiary radical stabilization, influencing peak intensities compared to linear analogs like 4-decanone .

Table 1: Major Fragment Ions of this compound

Stability of Radical Intermediates

The tertiary radical formed during hydrogen-shift rearrangements (e.g., 1–5 or 1–6 shifts) significantly enhances the abundance of m/z 95 compared to 4-decanone, where secondary radicals dominate . This stability arises from hyperconjugation and steric effects in the branched alkyl chain.

Intensity Discrepancies

-

Molecular Ion (m/z 156): this compound exhibits a molecular ion peak intensity nearly 10× greater than 4-decanone, attributed to reduced fragmentation efficiency in the branched isomer .

-

Peak at m/z 69: Intensity is markedly higher in this compound due to facilitated 1–6 hydrogen shifts in the tertiary radical pathway .

Figure 1: Spectral comparison highlights distinct fragmentation patterns driven by structural differences .

Stability and Saturation Artifacts

The sole NIST spectrum for this compound shows potential saturation artifacts, evidenced by abnormally high intensities for m/z 138 and 95 . In contrast, 4-decanone’s multiple spectra exhibit reproducibility, suggesting its spectral profile is more representative of typical ketone behavior .

Synthetic and Metabolic Relevance

While direct synthetic routes for this compound are not detailed in the provided sources, analogous ketones like 4-methyl-5-nonanone are synthesized via chiral auxiliaries (e.g., SAMP) or Grignard reactions . Metabolically, its structural analog 8-methyl nonanoic acid modulates adipocyte lipid metabolism, though this does not directly inform the ketone’s reactivity .

Unexplored Reaction Pathways

The provided data focus on EI-induced fragmentation. Further experimental studies are needed to elucidate:

-

Reduction: Potential conversion to 8-methyl-4-nonanol using agents like NaBH₄ or LiAlH₄.

-

Oxidation: Resistance to typical ketone oxidants (e.g., KMnO₄) due to lack of α-hydrogens.

-

Nucleophilic Additions: Reactivity with Grignard reagents or enolate formation.

科学的研究の応用

8-Methyl-4-nonanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and metabolism.

Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

作用機序

The mechanism of action of 8-Methyl-4-nonanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:

Enzyme Inhibition: It may inhibit certain enzymes by forming stable complexes with their active sites.

Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Membrane Interaction: It can affect cell membrane integrity and function, potentially leading to changes in cellular processes.

類似化合物との比較

8-Methyl-4-nonanone can be compared with other similar compounds, such as:

4-Nonanone: Lacks the methyl group at the eighth position, resulting in different chemical and physical properties.

8-Methyl-2-nonanone: Has the ketone group at the second position, leading to variations in reactivity and applications.

8-Methyl-5-nonanone:

Uniqueness: The unique positioning of the methyl and ketone groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

生物活性

8-Methyl-4-nonanone, a ketone compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial, antioxidant, and other pharmacological effects. It synthesizes findings from diverse sources to provide a comprehensive overview.

This compound is characterized by its unique structure, which influences its biological properties. The compound has been analyzed using mass spectrometry, revealing significant fragmentation patterns that contribute to its stability and reactivity. Notably, the intensity of the molecular ion peak in the spectrum of this compound is significantly greater than that of similar compounds such as 4-decanone, indicating its structural and functional uniqueness .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective bacteriostatic effects. For instance:

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 20 |

| Escherichia coli | 0.06 | 19 |

| Pseudomonas aeruginosa | 0.5 | 18 |

These results suggest that this compound could be a promising candidate for developing antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been a focus of research. Compounds with similar structures have shown significant antioxidant effects, which are crucial in preventing oxidative stress-related diseases. In vitro assays have demonstrated that this ketone can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress management .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Studies

- In Vitro Study on Bacterial Inhibition : A study assessed the effect of this compound on a range of bacterial pathogens. Results indicated a dose-dependent inhibition of growth across multiple strains, highlighting its potential as an alternative antimicrobial agent .

- Antioxidant Profile Analysis : Another investigation evaluated the antioxidant properties using DPPH and ABTS assays, where this compound exhibited significant radical scavenging activity compared to standard antioxidants .

特性

IUPAC Name |

8-methylnonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUJDCJQPCTXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337001 | |

| Record name | 8-Methyl-4-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-29-7 | |

| Record name | 8-Methyl-4-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。